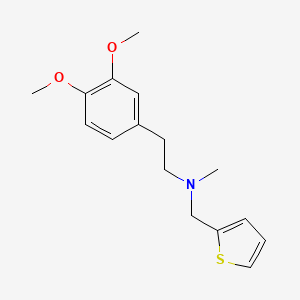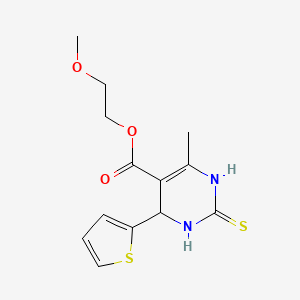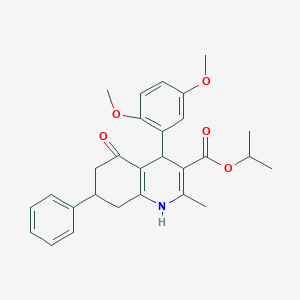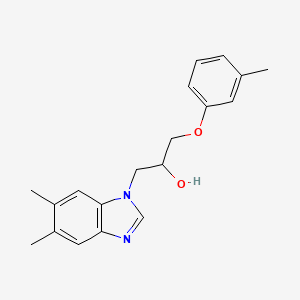![molecular formula C21H24N2O4 B4957428 methyl 2-methyl-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate](/img/structure/B4957428.png)
methyl 2-methyl-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methyl-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate, also known as MMMP, is a chemical compound that has been of great interest in scientific research due to its potential applications in various fields. MMMP is a member of the benzoic acid ester family and has a molecular formula of C24H28N2O4.
Mecanismo De Acción
The mechanism of action of methyl 2-methyl-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, this compound has been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to have a protective effect on the liver and kidneys, making it a promising candidate for the treatment of liver and kidney diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of methyl 2-methyl-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate is its potent anti-tumor activity, which makes it a promising candidate for the development of new cancer therapies. However, there are also some limitations to its use in lab experiments. For example, this compound is relatively unstable and can degrade over time, making it difficult to store and transport. Additionally, this compound can be toxic to some cell types, which can make it difficult to study its effects in vitro.
Direcciones Futuras
There are a number of future directions for research on methyl 2-methyl-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate. One area of interest is the development of new drug delivery systems that can improve the stability and bioavailability of this compound. Another area of research is the investigation of the potential use of this compound in combination with other anti-cancer drugs to improve treatment outcomes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine.
In conclusion, this compound is a chemical compound that has shown great promise in scientific research for its potential applications in the development of new cancer therapies and the treatment of other diseases. While there are some limitations to its use in lab experiments, further research in this area could lead to important breakthroughs in the field of medicine.
Métodos De Síntesis
The synthesis of methyl 2-methyl-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate involves the reaction of 4-(4-morpholinylmethyl)benzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-methyl-3-amino benzoic acid methyl ester to form this compound. This synthesis method has been optimized to produce high yields of this compound with good purity.
Aplicaciones Científicas De Investigación
Methyl 2-methyl-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate has been extensively studied for its potential applications in various fields. One of the main areas of research has been in the development of new drugs for the treatment of cancer. This compound has been shown to have potent anti-tumor activity in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
methyl 2-methyl-3-[[4-(morpholin-4-ylmethyl)benzoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-15-18(21(25)26-2)4-3-5-19(15)22-20(24)17-8-6-16(7-9-17)14-23-10-12-27-13-11-23/h3-9H,10-14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZKZADIEKZOIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)CN3CCOCC3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-acetyl-17-(2-bromophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4957352.png)
![3-[(4-isopropoxybenzoyl)amino]benzamide](/img/structure/B4957355.png)

![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B4957387.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4957388.png)
![N-(2-chlorophenyl)-3-[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]propanamide](/img/structure/B4957390.png)

![N-[4-(4-chlorophenoxy)phenyl]-3-ethoxybenzamide](/img/structure/B4957405.png)

![1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]piperidine](/img/structure/B4957418.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-3,5-dimethyl-2-furamide](/img/structure/B4957424.png)

![5-acetyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4957441.png)